1-Allylsulfanyl-3-chloro-6-methylbenzene
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Overview
Description
1-Allylsulfanyl-3-chloro-6-methylbenzene is an organic compound characterized by the presence of an allylsulfanyl group, a chlorine atom, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-3-chloro-6-methylbenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloro-6-methylbenzene with allylthiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Allylsulfanyl-3-chloro-6-methylbenzene undergoes various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated hydrocarbons.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Allylsulfanyl-3-chloro-6-methylbenzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-allylsulfanyl-3-chloro-6-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The allylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atom and methyl group contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
1-Allylsulfanyl-3-chlorobenzene: Lacks the methyl group, resulting in different reactivity and applications.
1-Allylsulfanyl-4-chloro-6-methylbenzene: The position of the chlorine atom affects the compound’s chemical behavior.
1-Allylsulfanyl-3-methylbenzene: Absence of the chlorine atom changes its reactivity profile.
Properties
IUPAC Name |
4-chloro-1-methyl-2-prop-2-enylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClS/c1-3-6-12-10-7-9(11)5-4-8(10)2/h3-5,7H,1,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKOXTNRCBQKQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)SCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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